Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)-
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Overview
Description
Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- is a complex organic compound with significant applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzene ring, an ethanamine group, and multiple substituents such as chloro, fluoro, methyl, isoxazolyl, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-chloro-6-fluorobenzaldehyde and hydroxylamine.
Introduction of the Ethanamine Group: The ethanamine group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure control are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A halogenated benzaldehyde derivative used in the synthesis of heterocyclic compounds.
Benzeneethanamine, 2-chloro-6-fluoro-: A related compound with similar structural features but different substituents.
Uniqueness
Benzeneethanamine, N-(((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94593-43-8 |
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Molecular Formula |
C23H21ClF4N2O3 |
Molecular Weight |
484.9 g/mol |
IUPAC Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C23H21ClF4N2O3/c1-4-30(13(2)11-15-7-5-8-16(12-15)23(26,27)28)33-22(31)19-14(3)32-29-21(19)20-17(24)9-6-10-18(20)25/h5-10,12-13H,4,11H2,1-3H3 |
InChI Key |
QXXDZMLRZMWRIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)F)C |
Origin of Product |
United States |
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